methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline class Beta-carbolines are known for their broad spectrum of bioactivities and synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step processes. One common route includes the Fischer indole synthesis, where a substituted phenylhydrazine and an aldehyde or ketone react to form an indole intermediate, which is then transformed into the desired beta-carboline derivative under specific conditions. The reaction conditions often involve acidic or basic environments to facilitate different steps, with temperatures ranging from room temperature to reflux conditions, depending on the step of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound might employ scalable continuous-flow synthesis techniques. These methods allow for the precise control of reaction parameters, improving yields and purity. Catalysts may be used to enhance reaction rates, and protective group strategies ensure the stability of sensitive functional groups throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, commonly achieved with reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where an atom or group of atoms is replaced with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). The conditions vary based on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The reactions produce various derivatives of the compound, often altering functional groups to tailor the molecule for specific applications. For instance, oxidation might convert a methoxy group to a carbonyl, while substitution might introduce a new side chain.
Scientific Research Applications
The compound finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and neuroprotective effects.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the creation of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl (3S)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects is multifaceted. It often interacts with biological targets such as enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The molecular pathways often involve binding to the active site of enzymes or altering the conformation of receptors, leading to downstream effects that modulate cellular functions.
Comparison with Similar Compounds
Compared to other beta-carboline derivatives, this compound stands out due to its unique substitution pattern, which imparts distinct physical and chemical properties. Similar compounds include:
Harmine: Known for its psychoactive and anti-cancer properties.
Harmaline: Exhibits anti-inflammatory and neuroprotective effects.
Tetrahydroharmine: Investigated for its potential in treating neurological disorders.
This compound's distinctive chloroacetyl and methoxycarbonyl substituents make it particularly versatile in synthetic chemistry and its potential therapeutic applications.
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZRSRTYPUYRW-YMXDCFFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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